N-(4-Fluorophenyl)maleamic acid

Vue d'ensemble

Description

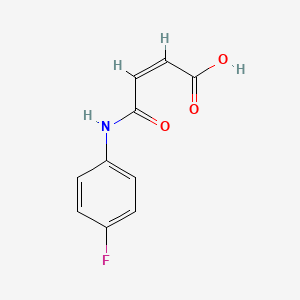

N-(4-Fluorophenyl)maleamic acid is an organic compound with the molecular formula C10H8FNO3 and a molecular weight of 209.17 g/mol . It is a derivative of maleic acid, where one of the hydrogen atoms in the amide group is replaced by a 4-fluorophenyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(4-Fluorophenyl)maleamic acid can be synthesized through the reaction of maleic anhydride with 4-fluoroaniline. The reaction typically occurs in an organic solvent such as tetrahydrofuran or dichloromethane, under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the anhydride, forming the maleamic acid derivative .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product.

Analyse Des Réactions Chimiques

Cyclization to N-(4-Fluorophenyl)maleimide

The acid undergoes intramolecular cyclodehydration to form N-(4-Fluorophenyl)maleimide, a reaction critical for producing bioactive compounds .

Reaction Pathway: Optimized Conditions :

| Parameter | Optimal Range | Impact on Reaction Efficiency |

|---|---|---|

| Temperature | 90–120°C | Higher temps reduce reaction time |

| Acid Catalyst (H₂SO₄) | 0.02–4 eq. to substrate | Excess catalyst increases byproducts |

| Solvent (Toluene) | 3–15× substrate weight | Facilitates azeotropic alcohol removal |

| Reaction Time | 1–4 hours | Prolonged heating risks decomposition |

Yield Data:

- 76.4–88.6% under reflux with toluene and H₂SO₄ .

- 32.2% without polymerization inhibitors (e.g., p-methoxyphenol), highlighting the need for stabilization .

Azo Coupling Reactions

The compound participates in azo bond formation with aromatic amines, yielding dyes and bioactive agents. This reaction exploits the nucleophilic amino group .

Example Reaction : Conditions:

- Diazotization at 0–5°C followed by coupling in alkaline media.

- Products: Azo derivatives show antimicrobial activity against Bacillus subtilis and Staphylococcus aureus .

Coordination with Metal Ions

This compound acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Fe(III) .

Complexation Reaction : Properties of Complexes:

- Thermal Stability: Decompose above 200°C.

- Magnetic Behavior: Paramagnetic for Cu(II) and Fe(III) complexes .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, expanding functionalization .

Esterification Example : Conditions:

- Primary alcohols (e.g., methanol, ethanol) preferred for higher yields.

- Solvent: Aromatic hydrocarbons (toluene) for azeotropic water removal .

Antimicrobial Activity of Derivatives

Derivatives such as N-(4-Fluorophenyl)maleimide exhibit broad-spectrum activity:

| Organism | MIC (µg/mL) | Source |

|---|---|---|

| Candida albicans | 50–100 | |

| Staphylococcus aureus | 25–50 | |

| Escherichia coli | 100–200 |

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that N-(4-Fluorophenyl)maleamic acid and its derivatives exhibit significant antimicrobial activity. Studies have shown that maleimide compounds, including those with fluorinated phenyl groups, can inhibit the growth of various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death.

Chitin Synthase Inhibition

This compound has been explored as a chitin synthase inhibitor. Chitin synthase is an enzyme crucial for the synthesis of chitin in fungi, making it a target for antifungal drug development. In vitro studies have demonstrated that compounds similar to this compound can significantly inhibit chitin synthase activity, exhibiting potential as antifungal agents against pathogens like Sclerotinia sclerotiorum .

Case Study: Antifungal Activity

In a comparative study, several maleimide compounds were tested against S. sclerotiorum using mycelium growth rate methods. The compound with the highest inhibitory effect showed an EC50 value significantly lower than that of standard antifungal agents, indicating its potential as a lead compound for further development .

Materials Science

Polymer Chemistry

This compound can be utilized in the synthesis of functional polymers. Its maleamic structure allows for the formation of cross-linked networks through Michael addition reactions with various nucleophiles. This property is particularly valuable in creating materials with tailored mechanical and thermal properties.

Bioconjugation Applications

The maleimide functional group is widely used in bioconjugation chemistry due to its ability to react selectively with thiol groups on proteins. This compound can serve as a reactive intermediate in the modification of biomolecules, facilitating the development of targeted drug delivery systems and diagnostic tools .

Mécanisme D'action

The mechanism of action of N-(4-Fluorophenyl)maleamic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved include the modulation of signaling cascades and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Phenylmaleamic acid

- N-(4-Chlorophenyl)maleamic acid

- N-(4-Methylphenyl)maleamic acid

Comparison

N-(4-Fluorophenyl)maleamic acid is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom imparts distinct electronic properties, making the compound more reactive in certain chemical reactions compared to its analogs. Additionally, the fluorine atom can enhance the compound’s biological activity by improving its binding affinity to molecular targets .

Activité Biologique

N-(4-Fluorophenyl)maleamic acid, with the molecular formula C10H8FNO3, is an organic compound that has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine and research.

- Molecular Weight : 209.17 g/mol

- IUPAC Name : (Z)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid

- CAS Number : 780-05-2

Synthesis

This compound can be synthesized through the reaction of maleic anhydride with 4-fluoroaniline in organic solvents like tetrahydrofuran or dichloromethane under reflux conditions. This process involves a nucleophilic attack by the amine group on the anhydride, leading to the formation of the maleamic acid derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It exhibits enzyme inhibition properties, particularly by binding to active sites of enzymes, which can prevent substrate access and modulate various biological pathways. This interaction can lead to significant effects such as:

- Reduced Inflammation : By inhibiting pro-inflammatory enzymes.

- Antitumor Activity : The compound has shown potential in inhibiting cancer cell growth through various mechanisms.

Antitumor Activity

Research indicates that this compound and its derivatives exhibit notable antitumor properties. Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism involves disruption of critical signaling pathways that cancer cells rely on for growth and survival.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic processes. For instance, it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to decreased production of pro-inflammatory mediators.

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis, highlighting its potential as a chemotherapeutic agent.

- Enzyme Activity Modulation : Another study investigated the compound's ability to inhibit COX enzymes in vitro. The findings suggested that this compound could serve as a lead compound for developing new anti-inflammatory drugs due to its selective inhibition profile.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Antitumor Activity | COX Inhibition | Unique Properties |

|---|---|---|---|

| This compound | Yes | Yes | Enhanced binding affinity due to fluorine |

| N-Phenylmaleamic acid | Moderate | No | Lacks fluorine substituent |

| N-(4-Chlorophenyl)maleamic acid | Moderate | Yes | Chlorine may reduce reactivity |

Propriétés

IUPAC Name |

(Z)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDZVHHPNZDWRA-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364348 | |

| Record name | (2Z)-4-(4-Fluoroanilino)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780-05-2 | |

| Record name | NSC56659 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-4-(4-Fluoroanilino)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.